Azumolene is classified under the category of muscle relaxants and is considered a derivative of hydantoin. It has been developed as a more soluble alternative to dantrolene, which is traditionally used in clinical settings but suffers from poor water solubility. The sodium salt form enhances its pharmacokinetic profile, allowing for better absorption and effectiveness in therapeutic contexts .
The synthesis of azumolene involves several key steps:
This multi-step synthetic route highlights the complexity involved in producing azumolene, emphasizing the need for careful control of reaction conditions to achieve high purity and yield.
The molecular formula of azumolene sodium salt is , with a molecular weight of approximately 371.1 g/mol. The structure features a bromophenyl group and an oxazolyl moiety linked through a methylene bridge to an imidazolidinedione core. This structural configuration contributes to its pharmacological properties and solubility characteristics .
Azumolene participates in several chemical reactions typical of compounds containing imidazolidinedione and oxazole functionalities:
Azumolene acts primarily by inhibiting calcium release from the sarcoplasmic reticulum in muscle cells. This mechanism is crucial for its role as a muscle relaxant:
Azumolene has several notable applications in scientific research and medicine:
CAS No.: 2562-38-1
CAS No.: 27661-42-3
CAS No.:
CAS No.: 80751-52-6
CAS No.:
CAS No.: 25291-67-2